Multi-Target Lipoxygenase-Centered Inhibitory Fingerprint vs. Unsubstituted Benzofuran-2-carboxylic Acid
The MeSH biomedical vocabulary curated by the Medical University of Lublin annotates 3-isopropoxybenzofuran-2-carboxylic acid as a potent lipoxygenase inhibitor with secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, the unsubstituted parent benzofuran-2-carboxylic acid (CAS 496-41-3) is annotated primarily as a PIM1 kinase inhibitor (IC₅₀ = 119 µM, human) and PLA1A inhibitor, with no curated lipoxygenase inhibitory annotation [2]. This differential multi-target annotation confers a broader arachidonic acid pathway modulatory profile on the 3-isopropoxy derivative.
| Evidence Dimension | Curated inhibitory target profile (biomedical ontology annotation) |
|---|---|
| Target Compound Data | Lipoxygenase (potent); formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase (lesser extent); antioxidant in lipid systems |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid (CAS 496-41-3): PIM1 kinase (IC₅₀ = 119 µM), PLA1A; no curated lipoxygenase inhibitory activity |
| Quantified Difference | Qualitative difference in target profile; quantitative IC₅₀ values for lipoxygenase inhibition of the target compound are not publicly available in the curated source |
| Conditions | MeSH biomedical vocabulary annotation; Santa Cruz Biotechnology IC₅₀ data for comparator |
Why This Matters
For research programs targeting the lipoxygenase/arachidonic acid axis, the 3-isopropoxy derivative presents a curated multi-target entry point that the unsubstituted parent compound cannot provide.
- [1] Medical University of Lublin. MeSH Concept Record M0014961: 3-isopropoxybenzofuran-2-carboxylic acid. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961. View Source
- [2] Santa Cruz Biotechnology. Benzofuran-2-carboxylic acid (CAS 496-41-3) product datasheet. Available at: https://www.scbio.cn/zh/p/benzofuran-2-carboxylic-acid-496-41-3. View Source
